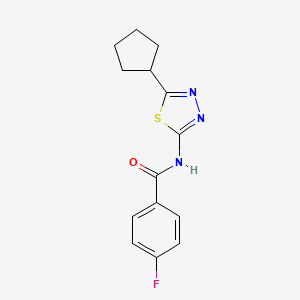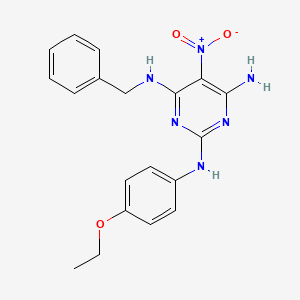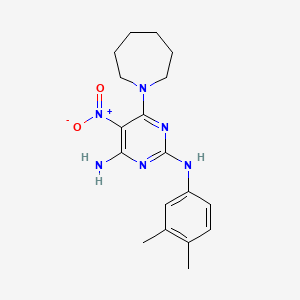
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a cyclopentyl group attached to the thiadiazole ring and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 5-cyclopentyl-1,3,4-thiadiazole-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N’-(3-methoxyphenyl)urea
Uniqueness
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is unique due to the presence of both the cyclopentyl group and the fluorobenzamide moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability.
Properties
Molecular Formula |
C14H14FN3OS |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H14FN3OS/c15-11-7-5-9(6-8-11)12(19)16-14-18-17-13(20-14)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,18,19) |
InChI Key |
XOPMGWOKAXXZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)
![4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)


![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)


